molecular formula C12H14BrN B3079271 1-(4-bromobutyl)-1H-Indole CAS No. 106392-60-3

1-(4-bromobutyl)-1H-Indole

Cat. No.: B3079271
CAS No.: 106392-60-3
M. Wt: 252.15 g/mol
InChI Key: CVQHYKVGGLPYKF-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-1H-Indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromobutyl group attached to the nitrogen atom of the indole ring. Indoles are significant in various fields, including medicinal chemistry, due to their biological activities and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobutyl)-1H-Indole typically involves the reaction of indole with 4-bromobutyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-1H-Indole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction: The compound can undergo reduction reactions, particularly at the bromobutyl group, to form corresponding butyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Nucleophilic Substitution: Substituted indoles with various functional groups replacing the bromobutyl group.

    Oxidation: Oxidized indole derivatives, such as indole-2,3-diones.

    Reduction: Reduced derivatives, such as butyl-substituted indoles.

Scientific Research Applications

1-(4-Bromobutyl)-1H-Indole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromobutyl)-1H-Indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromobutyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    1-(4-Bromobutyl)-2-piperidinone: Another bromobutyl-substituted compound with different structural features and applications.

    tert-Butyl bromide: A simpler brominated compound used as a reagent in organic synthesis.

Uniqueness: 1-(4-Bromobutyl)-1H-Indole is unique due to its indole core structure, which imparts specific biological activities and chemical reactivity. The presence of the bromobutyl group further enhances its versatility in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-(4-bromobutyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-8-3-4-9-14-10-7-11-5-1-2-6-12(11)14/h1-2,5-7,10H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQHYKVGGLPYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.96 g (17.07 mmol) of sodium hydroxide is added in small portions to a solution, cooled by a bath of ice-cold water, of 2 g (17.07 mmol) of 1H-indole and of 1.15 ml (51.22 mmol) of 1,4-dibromobutane in 80 ml of dimethylformamide. The bath is removed and stirring is continued at ambient temperature for 15 hours.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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